(+)-Tephrorin B
CAS No.:
Cat. No.: VC1876196
Molecular Formula: C30H28O6
Molecular Weight: 484.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H28O6 |
|---|---|
| Molecular Weight | 484.5 g/mol |
| IUPAC Name | [(3S,4S)-4-[(2S)-7-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl]-2,2-dimethyloxolan-3-yl] (E)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C30H28O6/c1-30(2)29(36-26(33)16-13-19-9-5-3-6-10-19)22(18-34-30)27-23(31)15-14-21-24(32)17-25(35-28(21)27)20-11-7-4-8-12-20/h3-16,22,25,29,31H,17-18H2,1-2H3/b16-13+/t22-,25+,29+/m1/s1 |
| Standard InChI Key | QBEVDWJGVNNOGT-NTWNTOQNSA-N |
| Isomeric SMILES | CC1([C@H]([C@H](CO1)C2=C(C=CC3=C2O[C@@H](CC3=O)C4=CC=CC=C4)O)OC(=O)/C=C/C5=CC=CC=C5)C |
| Canonical SMILES | CC1(C(C(CO1)C2=C(C=CC3=C2OC(CC3=O)C4=CC=CC=C4)O)OC(=O)C=CC5=CC=CC=C5)C |
Introduction
Chemical Structure and Properties
Molecular Composition and Classification
(+)-Tephrorin B is a monohydroxyflavanone with the molecular formula C30H28O6 and a molecular weight of 484.5 g/mol . Structurally, it is characterized as a (2S)-7-hydroxyflavanone substituted at position 8 by a tetrahydrofuran ring, which in turn is substituted by geminal methyl groups at position 2 and a cinnamoyloxy group at position 3 . This complex structure contributes to its unique biological properties and interactions with cellular targets. The compound is classified as a cinnamate ester, a monohydroxyflavanone, and a member of oxolanes based on its chemical characteristics .
Structural Identifiers and Nomenclature
The compound is known by several systematic names that describe its stereochemistry and structural features. Some of the recognized synonyms include:
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(3S,4S)-4-[(2S)-3,4-dihydro-7-hydroxy-4-oxo-2-phenyl-2H-1-benzopyran-8-yl]tetrahydro-2,2-dimethyl-3-furanyl(2E)-3-phenyl-2-propenoate
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[(3S,4S)-4-[(2S)-7-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl]-2,2-dimethyloxolan-3-yl] (E)-3-phenylprop-2-enoate
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((3S,4S)-4-((2S)-7-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl)-2,2-dimethyloxolan-3-yl) (E)-3-phenylprop-2-enoate
In chemical databases, (+)-Tephrorin B is identified by the InChIKey QBEVDWJGVNNOGT-BEKBCFMSSA-N and is registered in the PubChem database with CID 10624721 .
Natural Source and Discovery
Botanical Origin
(+)-Tephrorin B has been isolated from Tephrosia purpurea, a plant species that belongs to the Fabaceae family . Tephrosia purpurea, commonly known as wild indigo or fish poison, has been recognized for its medicinal properties in traditional medicine systems across various cultures. The plant is noted for its therapeutic applications, including properties that are deobstruent (removing obstructions) and diuretic, and for treating respiratory diseases, bilious colic, and liver blockages .
Phytochemical Context
The genus Tephrosia is rich in bioactive compounds, particularly flavonoids. Phytochemical investigations of various Tephrosia species have revealed the presence of glucosides, rotenoids, isoflavones, chalcones, flavanones, flavanols, and prenylated flavonoids . (+)-Tephrorin B represents one of the significant bioactive compounds within this diverse phytochemical profile. The first significant characterization of this compound was reported in 2000 by Chang et al. in their paper on novel bioactive flavonoids from Tephrosia purpurea published in Organic Letters .
Biological Activities and Pharmacological Properties
Comparative Activity Profile
The table below summarizes the known biological activities of (+)-Tephrorin B based on available research data:
| Activity Type | Target System | Effective Concentration | Reference |
|---|---|---|---|
| Antineoplastic | Hepa1c1c7 cells | CD value: 5.9μM | |
| Plant metabolite | Tephrosia purpurea | Not specified |
Research Context and Related Compounds
Related Flavonoids from Tephrosia Species
Tephrosia purpurea and other species within the genus produce various bioactive flavonoids with structures related to (+)-Tephrorin B. These include compounds such as tephroglabrin, tepurindiol, and semiglabrin . These compounds often share structural elements and may exhibit similar or complementary biological activities. The structural relationships between these compounds provide valuable insights for structure-activity relationship studies and potential pharmacophore development.
Current Research Approaches
Recent research has explored novel applications of Tephrosia purpurea extracts, including the phyto-synthesis of silver nanoparticles (TP-AgNPs) . While these studies don't directly focus on (+)-Tephrorin B, they demonstrate the broader research interest in bioactive compounds from this plant species. The silver nanoparticles synthesized from T. purpurea have shown promising antioxidant activities against free radicals and inhibitory effects on breast cancer cell lines (MCF 7) . These findings suggest potential synergistic applications combining (+)-Tephrorin B with other Tephrosia-derived bioactive compounds or nanoformulations.
Structural Characteristics and Chemical Properties
Physicochemical Properties
While the provided sources don't specify all the physicochemical properties of (+)-Tephrorin B, some can be inferred from its structure. As a flavonoid with multiple aromatic rings and a hydroxyl group, it likely exhibits limited water solubility but may be soluble in organic solvents. The presence of the hydroxyl group at position 7 of the flavanone core may confer antioxidant properties, which are common among flavonoids with similar structural features.
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